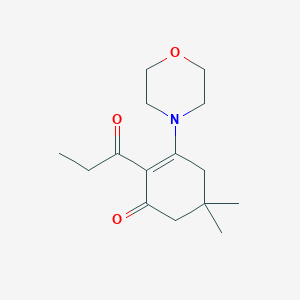![molecular formula C13H16BrNO2 B5866885 1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BAMPA, and it possesses unique properties that make it a valuable tool for research.
Mécanisme D'action
BAMPA acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, learning, and memory. By binding to this receptor, BAMPA enhances its activity, leading to an increase in neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
BAMPA has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance synaptic transmission, increase the release of acetylcholine, and improve cognitive function in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BAMPA in lab experiments is its ability to selectively modulate the α7 nAChR without affecting other receptors. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BAMPA is its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several possible future directions for research on BAMPA. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is in the study of the α7 nAChR and its role in various physiological processes. Additionally, further research can be conducted to improve the solubility and bioavailability of BAMPA, making it easier to administer in lab experiments.
Conclusion:
In conclusion, 1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine, or BAMPA, is a chemical compound with potential applications in various fields of science. Its ability to selectively modulate the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research on BAMPA can lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the α7 nAChR.
Méthodes De Synthèse
The synthesis of BAMPA involves the reaction between 1-pyrrolidinylacetic acid and 4-bromo-2-methylphenol. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BAMPA.
Applications De Recherche Scientifique
BAMPA has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BAMPA has been shown to have neuroprotective effects, which makes it a potential candidate for the development of drugs that can prevent or slow down the progression of these diseases.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10-8-11(14)4-5-12(10)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULQAVUHAHEZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)



![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)

![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)
